2-(7-methyl-1H-indol-3-yl)acetonitrile
Description
Significance of Indole (B1671886) Scaffolds in Synthetic Chemistry and Bioactive Compounds
The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in synthetic and medicinal chemistry. openmedicinalchemistryjournal.comrsc.org This structural motif is prevalent in a vast array of natural products, including alkaloids and the essential amino acid tryptophan. rsc.org Its unique electronic properties and the ability of its nitrogen atom to engage in hydrogen bonding make the indole ring a privileged structure in drug discovery. openmedicinalchemistryjournal.com Consequently, indole derivatives are integral to numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The versatility of the indole core allows for functionalization at various positions, enabling chemists to modulate the biological and physical properties of the resulting molecules to create novel therapeutic agents.
Overview of Acetonitrile (B52724) Derivatives in Indole Chemistry
The introduction of an acetonitrile group (-CH₂CN) to an indole scaffold, particularly at the C3 position, yields indole-3-acetonitrile (B3204565) derivatives. This functional group is of significant interest for several reasons. Chemically, the nitrile moiety can be hydrolyzed to a carboxylic acid (a key feature of the plant hormone indole-3-acetic acid), reduced to an amine to form tryptamine (B22526) structures, or participate in cycloadditions, making it a versatile synthetic handle for constructing more complex molecules. The cyanomethyl group, therefore, transforms the indole core into a valuable building block for a variety of synthetic targets. Furthermore, the indole-3-acetonitrile framework itself is found in natural products and compounds investigated for their potential biological activities, including anti-inflammatory effects. openmedicinalchemistryjournal.com
Research Context of 2-(7-Methyl-1H-indol-3-yl)acetonitrile
Within the extensive family of indole derivatives, this compound emerges as a compound of specific interest, primarily as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. chemimpex.com The presence of a methyl group at the 7-position of the indole ring influences the molecule's steric and electronic properties, which can be exploited in the design of targeted bioactive compounds, such as those for neurological disorders. chemimpex.com
While detailed synthetic procedures for this specific compound are not extensively documented in publicly available literature, its preparation can be logically inferred from established indole functionalization methodologies. A plausible route involves the synthesis of the precursor 7-methylindole (B51510), which can be achieved through methods like the Leimgruber-Batcho indole synthesis starting from 2-methyl-3-nitrotoluene or via catalytic cyclization of N-hydroxyethyl-2-methylaniline. guidechem.comguidechem.com Subsequent introduction of the acetonitrile side chain at the C3-position could be accomplished through a Mannich-type reaction to form the Gramine (B1672134) intermediate, followed by displacement with a cyanide salt.
The definitive structural characterization of this compound has been accomplished through single-crystal X-ray diffraction. nih.gov This analysis provides precise data on its molecular geometry and solid-state packing. In the crystalline form, the carbonitrile group is notably twisted away from the plane of the indole ring. The molecules are linked by N—H⋯N hydrogen bonds, forming chains within the crystal lattice. nih.gov
The research interest in 7-substituted indoles is further highlighted by related compounds such as 7-hydroxyl-1-methylindole-3-acetonitrile (7-HMIA), which has been noted for its anti-inflammatory properties. openmedicinalchemistryjournal.com This suggests that the 7-position is a strategic site for substitution to modulate biological activity, placing this compound as a valuable precursor for creating a library of novel, potentially therapeutic agents.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | chemimpex.comnih.gov |
| Molecular Weight | 170.21 g/mol | chemimpex.comnih.gov |
| Appearance | Yellow to off-white crystalline powder | chemimpex.com |
| Purity | ≥ 97% (HPLC) | chemimpex.com |
| Storage Conditions | 0-8°C | chemimpex.com |
| Spectroscopic Data | Note: Detailed ¹H and ¹³C NMR spectroscopic data are not widely available in the cited literature. |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 6.9962 (14) | nih.gov |
| b (Å) | 8.9445 (18) | nih.gov |
| c (Å) | 15.406 (3) | nih.gov |
| β (°) | 97.97 (3) | nih.gov |
| Volume (ų) | 954.7 (3) | nih.gov |
| Z | 4 | nih.gov |
| Temperature (K) | 293 | nih.gov |
| R-factor | 0.055 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHXXGYXFMACFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Intermolecular Interactions of 2 7 Methyl 1h Indol 3 Yl Acetonitrile
Advanced Crystallographic Analysis
The crystalline form of 2-(7-methyl-1H-indol-3-yl)acetonitrile has been meticulously characterized using single-crystal X-ray diffraction, providing fundamental insights into its molecular geometry and packing.
Single-Crystal X-ray Diffraction Data
The compound crystallizes in the monoclinic system, which is defined by three unequal axes with one non-orthogonal angle. nih.gov The specific crystallographic parameters, determined at a temperature of 293 K, are summarized in the table below. nih.gov These data form the empirical foundation for the detailed structural analysis that follows.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀N₂ |
| Formula Weight | 170.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.9962 (14) |
| b (Å) | 8.9445 (18) |
| c (Å) | 15.406 (3) |
| β (°) | 97.97 (3) |
| Volume (ų) | 954.7 (3) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 293 |
Molecular Conformation and Torsion Angle Analysis
A defining feature of the molecular conformation of this compound is the orientation of the acetonitrile (B52724) substituent relative to the indole (B1671886) ring. The carbonitrile group is significantly twisted away from the plane of the indole system. nih.gov This is quantitatively described by the C8—C9—C10—N1 torsion angle, which measures 66.6 (2)°. nih.gov This deviation from coplanarity is a critical conformational feature, influencing how the molecules interact and pack in the crystal lattice.
| Atoms | Torsion Angle (°) |
| C8—C9—C10—N1 | 66.6 (2) |
Planarity of the Indole Ring System
The indole ring system, a bicyclic heteroaromatic structure, is fundamentally planar. This planarity is a consequence of the sp² hybridization of the constituent carbon and nitrogen atoms. In the crystal structure of this compound, the indole moiety maintains this expected planar geometry. The significant structural feature is the orientation of the substituent relative to this plane, as noted in the torsion angle analysis.
Bond Lengths and Angles Characterization
The intramolecular distances and angles of this compound fall within the expected ranges for similar chemical environments. The bond lengths within the indole ring reflect its aromatic character, exhibiting values intermediate between single and double bonds. The accompanying table provides a selection of key bond lengths and angles, illustrating the precise geometry of the molecule.
Selected Bond Lengths
| Bond | Length (Å) |
| N1—C1 | 1.365 (3) |
| N1—C8 | 1.381 (3) |
| C2—C3 | 1.361 (4) |
| C3—C4 | 1.433 (3) |
| C9—C10 | 1.464 (3) |
| C10—N2 | 1.141 (3) |
| C1—C7 | 1.493 (4) |
Selected Bond Angles
| Atoms | Angle (°) |
| C8—N1—C1 | 109.0 (2) |
| C3—C2—N1 | 110.4 (2) |
| C2—C3—C9 | 126.9 (2) |
| C4—C3—C9 | 126.8 (2) |
| N2—C10—C9 | 178.1 (3) |
Quantitative Analysis of Intermolecular Interactions in Crystal Packing
The arrangement of molecules in the crystal is directed by a series of non-covalent interactions, primarily hydrogen bonds. These interactions create a stable, three-dimensional supramolecular architecture.
Hydrogen Bonding Networks (N—H⋯N)
Hydrogen Bond Geometry
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
| N1—H1⋯N2ⁱ | 0.86 | 2.23 | 3.085 (3) | 172 |
Symmetry code: (i) x, -y+3/2, z-1/2
Energetics of Molecular Pair Formation
The formation of molecular pairs (dimers) and chains within the crystal lattice is an energetically favorable process driven by specific intermolecular contacts. The primary interaction observed in the crystal structure of this compound is the N—H⋯N hydrogen bond, which links molecules into chains. nih.gov
In closely related indole structures, the energetics of various molecular pairings have been quantified through DFT calculations:
Hydrogen Bonds (N–H···N/O): These are among the strongest interactions, with energies around -34 kJ/mol. nih.govacs.orgfigshare.com
N–H···π Interactions: Where the N-H bond of one molecule points towards the aromatic face of another, these interactions have energies of approximately -28 kJ/mol. nih.govacs.orgfigshare.com
π···π Stacking Interactions: As mentioned previously, these contribute about -18 kJ/mol. nih.govacs.orgfigshare.com
The total lattice energy for a related compound, 7-methylindole (B51510), is approximately -184.2 kJ/mol, reflecting the cumulative effect of these various molecular pair formations. acs.org The combination of these forces dictates the specific, stable three-dimensional arrangement of this compound molecules in the solid state.
Spectroscopic Characterization Methodologies
Spectroscopic techniques are essential for confirming the molecular structure and purity of this compound. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be accurately predicted based on data from analogous compounds such as indole, 7-methylindole, and indole-3-acetonitrile (B3204565). journals.co.zayoutube.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the methylene (B1212753) (-CH₂-) bridge, the methyl (CH₃) group, and the N-H proton. The aromatic region will display characteristic coupling patterns for the protons on the benzene (B151609) and pyrrole (B145914) rings.
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The nitrile carbon (C≡N) is expected to appear downfield, around 117-118 ppm. chemicalbook.comwashington.edu The carbons of the indole ring will resonate in the aromatic region (approx. 100-140 ppm), with their precise shifts influenced by the positions of the methyl and acetonitrile substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-H | ~8.1 (broad s) | - |
| C2-H | ~7.2 (d) | ~123 |
| C4-H | ~7.5 (d) | ~121 |
| C5-H | ~7.0 (t) | ~120 |
| C6-H | ~6.9 (d) | ~118 |
| C7-CH₃ | ~2.4 (s) | ~16 |
| C3-CH₂ | ~3.8 (s) | ~15 |
| CH₂-CN | - | ~117.5 |
| C2 | - | ~123.5 |
| C3 | - | ~103 |
| C3a | - | ~126 |
| C4 | - | ~121.5 |
| C5 | - | ~120.5 |
| C6 | - | ~118.5 |
| C7 | - | ~121 |
Note: Predicted shifts are relative to TMS and may vary based on solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Analysis of spectra from related indole compounds and nitriles allows for the assignment of these characteristic frequencies. montclair.edujst.go.jpnist.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3400 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (CH₃, CH₂) | Stretching | 2950 - 2850 |
| Nitrile (C≡N) | Stretching | 2260 - 2240 |
| Aromatic C=C | Ring Stretching | 1620 - 1450 |
The sharp, medium-intensity peak around 2250 cm⁻¹ for the nitrile group is a particularly diagnostic feature of the molecule. nist.gov The broad peak above 3300 cm⁻¹ is characteristic of the N-H stretching in the indole ring. researchgate.net
Mass Spectrometry (MS, ESI–QTOF–MS)
High-resolution mass spectrometry provides confirmation of the elemental composition and structural information through fragmentation analysis. For this compound (C₁₁H₁₀N₂), the exact monoisotopic mass is 170.0844 Da.
In positive-ion electrospray ionization (ESI), the molecule is expected to be readily detected as the protonated molecular ion [M+H]⁺ at an m/z of approximately 171.0917. Tandem mass spectrometry (MS/MS) of this precursor ion would likely induce fragmentation, with a characteristic loss of the acetonitrile moiety or related neutral losses, providing structural confirmation. The fragmentation of the parent compound, indole-3-acetonitrile, prominently features a fragment at m/z 130, corresponding to the indole core after cleavage of the acetonitrile group. massbank.jp A similar fragmentation pattern is expected for the 7-methyl derivative, yielding a characteristic ion at m/z 144. researchgate.net
Table 3: Predicted ESI-QTOF-MS Data for this compound
| Ion Species | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₁H₁₁N₂]⁺ | 171.0917 | Protonated molecular ion |
| [M+Na]⁺ | [C₁₁H₁₀N₂Na]⁺ | 193.0736 | Sodium adduct |
| [C₉H₈N]⁺ | [C₉H₈N]⁺ | 130.0651 | Fragment from loss of C₂H₃N (acetonitrile) - less likely primary |
Note: m/z values are for the monoisotopic masses.
Unraveling the Electronic Transitions of this compound Through UV-Vis Spectroscopy
The UV-Vis spectrum of the parent indole molecule is characterized by two main absorption bands corresponding to π-π* electronic transitions, labeled as ¹Lₐ and ¹Lₑ. The ¹Lₑ band, typically appearing at shorter wavelengths, is often more intense and structured, while the ¹Lₐ band is found at longer wavelengths and is more sensitive to substituent and solvent effects.
Influence of Substituents on the Indole Chromophore
The introduction of substituents onto the indole ring can significantly modulate the energy of these electronic transitions, leading to shifts in the absorption maxima (λmax).
Methyl Group: The presence of a methyl group at the 7-position of the indole ring, as in 7-methylindole, generally results in a bathochromic (red) shift of the absorption bands. This is attributed to the electron-donating nature of the methyl group, which perturbs the electron density of the aromatic system. For instance, the biotransformation product of 7-methylindole exhibits a maximum absorption at 296 nm.
Acetonitrile Group: The acetonitrile substituent at the 3-position introduces an electron-withdrawing cyano group. Electron-withdrawing groups also tend to induce a bathochromic shift in the UV-Vis spectra of indoles. A closely related compound, indole-3-acetic acid, displays absorption maxima around 219 nm and 280 nm in ethanol. researchgate.net
Predicted UV-Vis Spectrum of this compound
Based on the individual effects of the methyl and acetonitrile groups, the UV-Vis spectrum of this compound is anticipated to exhibit absorption bands characteristic of the indole chromophore, likely with bathochromic shifts compared to unsubstituted indole. The spectrum is expected to show a strong absorption band at a shorter wavelength, corresponding to the ¹Lₑ transition, and a less intense, broader band at a longer wavelength, representing the ¹Lₐ transition. The cumulative effect of both the electron-donating 7-methyl group and the electron-withdrawing 3-acetonitrile group would likely result in absorption maxima shifted to longer wavelengths than either of the individual precursor molecules.
To provide a comparative perspective, the table below summarizes the reported UV-Vis absorption maxima for related indole compounds.
| Compound | Solvent | Absorption Maxima (λmax) in nm |
| Indole | Various | ~270-280, ~287 |
| 7-Methylindole (biotransformation product) | Not Specified | 296 |
| Indole-3-acetic acid | Ethanol | 219, 280 |
It is important to note that the solvent environment can also influence the position and intensity of the absorption bands due to solvatochromic effects. Polar solvents can interact with the dipole moment of the indole ring, further modifying the energy of the electronic transitions.
Computational and Theoretical Studies on 2 7 Methyl 1h Indol 3 Yl Acetonitrile and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties with high accuracy. For indole (B1671886) derivatives, these methods are used to elucidate the effects of substituents on the electronic and optical characteristics of the core indole structure.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules like 2-(7-methyl-1H-indol-3-yl)acetonitrile. DFT studies on substituted indole derivatives have shown that the introduction of functional groups, such as a methyl group, can significantly influence the molecule's geometry and electronic distribution. chemrxiv.org
For instance, the methyl group at the 7-position is an electron-donating group, which can affect the electron density of the indole ring. This, in turn, influences bond lengths and angles. DFT calculations reveal that while substitutions on the five-membered ring of indole may have a minor effect, modifications to the six-membered ring can lead to significant changes in the ground state electronic structure. chemrxiv.org The optimization of the molecular geometry using DFT is a critical first step in predicting other properties, as the geometric and electronic structures are intrinsically linked.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand the photophysical behavior of molecules, it is essential to study their excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the calculation of excited state energies and properties. researchgate.net This method is crucial for predicting absorption and emission spectra, which are key characteristics for materials used in optoelectronic devices.
For analogues of this compound, TD-DFT calculations have been employed to understand the nature of electronic transitions. functmaterials.org.ua These calculations can identify whether transitions are of a π → π* character and how the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are involved. researchgate.net For instance, in similar donor-acceptor fluorophores, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO can be spread across the entire structure. researchgate.net
Analysis of Molecular Orbitals and Electronic Structure
The analysis of molecular orbitals, particularly the HOMO and LUMO, is a cornerstone of understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and optical properties. researchgate.net
In indole derivatives, the distribution of the HOMO and LUMO can be significantly altered by substituents. For donor-π-acceptor systems based on 2-(1H-indol-3-yl)acetonitrile, DFT studies have shown that the HOMO is typically localized on the donor moiety, while the LUMO is distributed over the π-spacer and acceptor units. researchgate.net The introduction of a methyl group at the 7-position in this compound is expected to raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap. chemrxiv.org
Photophysical Property Predictions
The prediction of photophysical properties through computational methods is invaluable for designing new materials with specific optical and electronic characteristics.
Band Gap Determination and Charge Injection Abilities
The HOMO-LUMO gap, often referred to as the optical band gap, is a key determinant of a molecule's potential application in organic electronics. researchgate.net A smaller band gap is generally associated with materials that absorb light at longer wavelengths. Computational studies on 2-(1H-indol-3-yl)acetonitrile-based fluorophores have demonstrated that the band gap can be narrowed through appropriate substitution, which in turn enhances charge injection abilities. researchgate.net
The energies of the HOMO and LUMO levels are also critical for determining the efficiency of charge injection from electrodes into an organic material. For a material to be an efficient hole transporter, its HOMO level should be well-matched with the work function of the anode. Conversely, for efficient electron transport, the LUMO level should align with the work function of the cathode. rsc.org DFT calculations provide these energy levels, allowing for the prediction of a molecule's suitability for use in devices like organic light-emitting diodes (OLEDs). researchgate.net
| Compound Analogue | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Indole Derivative 1 | -5.50 | -2.50 | 3.00 |
| Indole Derivative 2 | -5.45 | -2.65 | 2.80 |
| Indole Derivative 3 | -5.60 | -2.40 | 3.20 |
| This table presents hypothetical data based on typical values found for similar indole derivatives in the literature to illustrate the concepts discussed. |
Absorption and Emission Wavelength Simulations
TD-DFT is a primary tool for simulating the absorption and emission spectra of molecules. By calculating the vertical excitation energies from the ground state, the maximum absorption wavelength (λmax) can be predicted. Similarly, by optimizing the geometry of the first excited state, the emission wavelength can be estimated.
Studies on substituted indoles have shown that electron-donating groups, such as a methyl group, can lead to a bathochromic (red) shift in both the absorption and emission spectra. digitellinc.com This is a direct consequence of the substituent's effect on the HOMO and LUMO energy levels. Computational models can accurately predict these shifts, providing valuable guidance for the synthesis of new materials with desired colors of emission. functmaterials.org.uascispace.com
| Compound Analogue | Calculated λabs (nm) | Calculated λem (nm) |
| Indole Derivative A | 350 | 450 |
| Indole Derivative B | 365 | 470 |
| Indole Derivative C | 340 | 440 |
| This table presents hypothetical data based on typical values found for similar indole derivatives in the literature to illustrate the concepts discussed. |
Solvatochromism and Solvent Effect Modeling
Solvatochromism, the phenomenon where the color of a chemical substance changes with the polarity of the solvent, is a key area of investigation for understanding the electronic properties of molecules in different environments. For indole derivatives like this compound, both absorption and fluorescence spectra are sensitive to the solvent environment. nih.govresearchgate.net This sensitivity primarily arises from changes in the dipole moment of the molecule upon electronic excitation. nih.gov
Computational modeling is instrumental in quantifying these solvent effects. The excited-state dipole moments of indole derivatives can be estimated from solvent-dependent Stokes shift data, which is the difference in wavenumber between the absorption and emission maxima. nih.gov A common approach involves using a microscopic solvent polarity parameter, such as ET(N), which often provides a better correlation for solvatochromic shifts than bulk solvent polarity functions. nih.govresearchgate.net
Theoretical calculations, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to optimize the ground and excited-state geometries of the molecule. eurjchem.com To simulate the solvent environment, implicit solvation models like the Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism variant (IEF-PCM), are often used. eurjchem.com These models help in evaluating the absorption transition energies in various solvents, which can then be compared with experimental data. eurjchem.com
For this compound, the indole ring acts as the primary chromophore. nih.gov The N-H group of the indole can form hydrogen bonds with protic solvent molecules, which significantly influences the electronic spectra. acs.org Studies on similar indole derivatives show a substantial increase in the dipole moment upon excitation to the emitting state. nih.gov This suggests that solvents with higher polarity will stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence spectrum. The methyl group at the 7-position and the acetonitrile (B52724) group at the 3-position will further modulate the electronic distribution and, consequently, the magnitude of the solvatochromic shifts.
Table 1: Expected Solvatochromic Shifts and Dipole Moment Changes for this compound in Various Solvents Data is hypothetical and based on trends observed for similar indole derivatives.
| Solvent | Polarity (ET(N)) | Expected Absorption Shift | Expected Fluorescence Shift | Predicted Change in Dipole Moment (Δμ) |
| Hexane | 0.009 | Minimal | Minimal | Reference |
| Toluene | 0.099 | Small Red-Shift | Small Red-Shift | Small Increase |
| Chloroform | 0.259 | Moderate Red-Shift | Moderate Red-Shift | Moderate Increase |
| Acetonitrile | 0.460 | Significant Red-Shift | Significant Red-Shift | Large Increase |
| Methanol | 0.762 | Significant Red-Shift | Large Red-Shift | Very Large Increase |
| Water | 1.000 | Large Red-Shift | Very Large Red-Shift | Maximum Increase |
Mechanistic Insights from Theoretical Models
Reaction Mechanism Elucidation (e.g., PBE0/6-311+G(d,p) method)
Theoretical modeling provides powerful insights into the mechanisms of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies. For reactions involving indole derivatives, DFT methods are particularly valuable. The PBE0 functional, which incorporates a portion of the exact Hartree-Fock exchange, combined with a triple-zeta basis set like 6-311+G(d,p), is a robust choice for studying the structural and energetic characteristics of reactants, intermediates, and products. beilstein-journals.orgacs.org
This level of theory has been successfully applied to investigate reaction mechanisms in related heterocyclic systems, such as the acid-catalyzed reactions of indolenines or the thermochemistry of hydrogen abstraction from the indole ring. beilstein-journals.orgacs.org For this compound, a key reaction is its synthesis, which typically involves the electrophilic substitution of 7-methylindole (B51510) at the C3 position with a reagent that delivers the acetonitrile moiety.
A computational study of this reaction using the PBE0/6-311+G(d,p) method would involve several key steps:
Geometry Optimization: The three-dimensional structures of the reactants (e.g., 7-methylindole and an electrophile), transition states, intermediates (like the sigma complex), and the final product are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (exactly one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.
Transition State Search: Methods like synchronous transit-guided quasi-Newton (STQN) are used to locate the transition state structure connecting the reactants and products.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed from the transition state to confirm that it correctly connects the desired reactant and product minima on the potential energy surface.
Such studies can elucidate the regioselectivity of the substitution and explain the influence of the methyl group at the 7-position on the reactivity of the indole nucleus.
Table 2: Typical Workflow for Reaction Mechanism Elucidation using DFT
| Step | Computational Task | Method/Basis Set | Purpose |
| 1 | Geometry Optimization | PBE0/6-311+G(d,p) | Determine stable 3D structures of all species (reactants, intermediates, products, transition states). |
| 2 | Frequency Analysis | PBE0/6-311+G(d,p) | Characterize stationary points as minima or transition states; obtain thermal corrections (e.g., ZPVE). |
| 3 | Transition State Search | e.g., STQN, Berny optimization | Locate the highest energy point along the minimum energy path of the reaction. |
| 4 | Intrinsic Reaction Coordinate (IRC) | PBE0/6-311+G(d,p) | Verify the connection between the transition state and the corresponding reactants and products. |
| 5 | Single-Point Energy Calculation | Higher-level theory (optional) | Refine the electronic energies for a more accurate reaction energy profile. |
| 6 | Solvation Modeling | e.g., PCM, SMD | Account for the effect of the solvent on the reaction energetics. |
Marcus Electron Transfer Theory Applications
Marcus theory provides a theoretical framework for describing the rates of electron transfer (ET) reactions. wikipedia.org The theory explains how the rate of electron transfer between a donor and an acceptor is governed by the interplay of thermodynamics and kinetics. wikipedia.org The indole nucleus is known to be a good electron donor, and its derivatives can participate in ET processes, such as photoinduced electron transfer (PET). bohrium.comacs.org
The rate constant (kET) for an outer-sphere electron transfer reaction, where the donor and acceptor are weakly coupled, is primarily determined by three factors according to Marcus theory:
The Gibbs Free Energy of Reaction (ΔG°): This is the thermodynamic driving force for the reaction.
The Reorganization Energy (λ): This is the energy required to distort the geometries of the reactants and the surrounding solvent molecules from their equilibrium configurations to the configuration of the transition state, without the electron having been transferred. researchgate.net It has two components: an inner-sphere contribution (λi) from changes in bond lengths and angles within the reactants, and an outer-sphere contribution (λo) from the reorientation of solvent molecules.
The Electronic Coupling (HDA): This term quantifies the electronic interaction between the donor and acceptor at the transition state.
For this compound acting as an electron donor, Marcus theory can be used to predict the rate at which it transfers an electron to an acceptor molecule. A key prediction of the theory is the existence of the "inverted region," where, counterintuitively, the reaction rate decreases as the reaction becomes more thermodynamically favorable (more negative ΔG°) beyond the point where -ΔG° = λ. nih.gov This phenomenon has been experimentally verified in various chemical and biological systems. nih.gov Computational methods can be used to estimate the parameters of Marcus theory, such as calculating the reorganization energy and the driving force, to model potential ET reactions involving this compound.
Table 3: Key Parameters of Marcus Theory for Electron Transfer from this compound
| Parameter | Symbol | Description | Relevance to this compound |
| Gibbs Free Energy | ΔG° | The overall energy change for the ET reaction. | Can be calculated from the oxidation potential of the indole and the reduction potential of the acceptor. |
| Reorganization Energy | λ | The energy cost to reorganize the system for ET. | λi involves changes in bond lengths of the indole ring upon oxidation. λo depends on solvent polarity. |
| Electronic Coupling | HDA | The strength of the electronic interaction between the donor and acceptor. | Depends on the distance and orientation between the indole and the acceptor. |
| Activation Energy | ΔG‡ | The free energy barrier for the ET reaction. | Calculated as (λ + ΔG°)² / 4λ. Determines the reaction rate. |
Molecular Dynamics and Docking Studies
Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com For this compound, docking studies can be used to explore its potential as an inhibitor or ligand for various biological targets. The indole scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous compounds that target a wide range of proteins, including enzymes like cyclooxygenases (COX), kinases, and viral polymerases, as well as receptors. derpharmachemica.commdpi.comnih.gov
The process of ligand-protein interaction modeling for this compound would involve:
Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. The 3D structure of the ligand, this compound, is generated and its energy is minimized.
Docking Simulation: Using software such as AutoDock, Glide, or MOE, the ligand is placed into the defined binding site of the protein. derpharmachemica.commdpi.com The software then samples a large number of possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding affinity. The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, pi-stacking, and electrostatic interactions.
For this compound, the indole N-H group can act as a hydrogen bond donor. The bicyclic aromatic system is ideal for forming pi-pi stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. The nitrile group can act as a hydrogen bond acceptor. The 7-methyl group may fit into a small hydrophobic pocket, potentially enhancing binding affinity and selectivity.
Table 4: Potential Protein Targets and Key Interactions for Indole Derivatives
| Protein Target Class | Example Protein | Potential Interactions with this compound |
| Viral Polymerase | HCV NS5B Polymerase derpharmachemica.com | Hydrophobic interactions in allosteric sites; potential H-bonds. |
| Kinases | Cyclin-Dependent Kinases (CDKs) | H-bonding with hinge region backbone; pi-stacking with aromatic residues. |
| Cyclooxygenases | COX-1 / COX-2 mdpi.com | H-bond with Ser/Tyr residues; hydrophobic interactions in the main channel. |
| Bacterial Enzymes | Penicillin-Binding Proteins nih.gov | Covalent or non-covalent interactions in the active site. |
| G-Protein Coupled Receptors | Serotonin Receptors | Cation-pi interactions; H-bonding with polar residues. |
Prediction of Binding Affinity and Pharmacophore Analysis
Beyond identifying binding modes, computational studies aim to predict the binding affinity of a ligand to its target, which is a measure of the strength of the interaction. researchgate.net The scoring functions used in docking provide a rapid estimation of binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net While useful for ranking compounds in virtual screening, these scores are often not highly accurate for predicting absolute binding affinities. columbia.edu More rigorous, but computationally expensive, methods like Free Energy Perturbation (FEP) can provide more accurate predictions. columbia.edu
Pharmacophore modeling is another crucial tool used in drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.net For a series of active analogues of this compound, a pharmacophore model can be generated to understand the key structural requirements for their biological activity. researchgate.net
Developing a pharmacophore model involves aligning a set of active molecules and identifying the common chemical features responsible for their activity. These features typically include:
Hydrogen Bond Donors (HBD)
Hydrogen Bond Acceptors (HBA)
Aromatic Rings (AR)
Hydrophobic groups (HY)
Positive/Negative Ionizable features
For this compound and its analogues, a pharmacophore model would likely identify the indole N-H as an HBD, the aromatic indole core as an AR feature, and the nitrile nitrogen as a potential HBA. The 7-methyl group could contribute to a hydrophobic feature. This model can then be used as a 3D query to screen large compound libraries to find new, structurally diverse molecules with the potential for the same biological activity. Furthermore, these models are often used to develop 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, which correlate the 3D properties of molecules with their biological activity. researchgate.net
Table 5: Hypothetical Pharmacophore Model for a this compound Analogue as a Kinase Inhibitor
| Pharmacophore Feature | Corresponding Molecular Moiety | Role in Binding |
| Hydrogen Bond Donor (HBD) | Indole N-H | Interaction with kinase hinge region (e.g., backbone carbonyl) |
| Aromatic Ring (AR) | Indole bicyclic system | Pi-stacking with Phe residue in the active site |
| Hydrogen Bond Acceptor (HBA) | Acetonitrile Nitrogen | Interaction with a donor group (e.g., Lys side chain) in the solvent-exposed region |
| Hydrophobic Group (HY) | 7-Methyl group | Occupying a small hydrophobic pocket near the gatekeeper residue |
Reactivity and Derivatization Strategies for 2 7 Methyl 1h Indol 3 Yl Acetonitrile
Functionalization Reactions
Electrophilic and Nucleophilic Substitutions at Indole (B1671886) Ring Positions
Electrophilic Substitution: The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution. The reaction typically occurs preferentially at the C3 position due to the superior stability of the resulting cationic intermediate (Wheland intermediate), where the positive charge can be delocalized over the nitrogen atom without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.in However, in 2-(7-methyl-1H-indol-3-yl)acetonitrile, the C3 position is already occupied by the acetonitrile (B52724) group. This blockage redirects electrophilic attacks to other positions on the indole ring. beilstein-journals.org
The likely sites for subsequent electrophilic attack are the C2 position of the pyrrole (B145914) ring and the C4, C5, and C6 positions of the benzene ring. The C2 position is the next most activated site within the pyrrole moiety. beilstein-journals.org The C7-methyl group is an electron-donating group, which activates the benzene ring (ortho- and para-directing), thereby favoring substitution at the C4 and C6 positions. The outcome of a specific reaction depends on the nature of the electrophile and the reaction conditions. For instance, nitration of indole-3-acetonitrile (B3204565) with sodium nitrite (B80452) under acidic conditions can lead to the formation of various nitroso and nitro compounds on the ring. ontosight.ai
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
Nucleophilic Substitution: Direct nucleophilic substitution on the indole ring is generally difficult due to its electron-rich character. However, such reactions can be achieved under specific circumstances. One approach involves the introduction of a potent electron-withdrawing group (like a nitro group) onto the benzene ring, which can activate the ring towards nucleophilic aromatic substitution (SNAr).
Another strategy involves the modification of the indole nitrogen. For example, the preparation of 1-methoxyindole (B1630564) derivatives can render the C2 position susceptible to nucleophilic attack, with the methoxy (B1213986) group acting as a leaving group. This allows for the introduction of a variety of carbon, nitrogen, and sulfur nucleophiles at the C2 position. nii.ac.jp While not a direct substitution on the parent indole, this represents a powerful method for C2-functionalization after initial N-modification.
Derivatization of the Nitrile Group
The acetonitrile moiety at the C3 position offers a versatile handle for a wide range of chemical transformations. The nitrile group (-C≡N) can be converted into several other important functional groups, enabling the synthesis of a diverse library of derivatives. nih.gov
Key transformations include:
Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield either an amide (indole-3-acetamide derivative) under partial hydrolysis conditions or a carboxylic acid (indole-3-acetic acid derivative) upon complete hydrolysis. Enzymatic hydrolysis using nitrilases is also an effective method for converting indole-3-acetonitrile to indole-3-acetic acid. researchgate.netnih.gov
Reduction: The nitrile group can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), yielding a tryptamine (B22526) derivative. This opens up further derivatization possibilities, such as amide or sulfonamide formation.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon, which upon subsequent aqueous workup, yields a ketone. This provides a route to various 3-acylindole derivatives.
Table 2: Common Derivatization Reactions of the Nitrile Group in this compound
Synthesis of Analogues and Hybrid Compounds
Schiff Base Formation with Indole Acetonitrile Derivatives
Schiff bases, characterized by an imine (-C=N-) functional group, are valuable intermediates and biologically active compounds. They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. orientjchem.org Direct formation of a Schiff base from the nitrile group of this compound is not a standard transformation. However, derivatives of the parent compound can be readily converted into precursors for Schiff base synthesis.
Two primary synthetic routes can be envisioned:
Modification of the Acetonitrile Group: The nitrile can be reduced to the corresponding primary amine, 2-(7-methyl-1H-indol-3-yl)ethanamine. This tryptamine analogue can then be condensed with a wide variety of aldehydes and ketones to form the desired Schiff base derivatives.
Functionalization of the Indole Ring: A formyl group can be introduced onto the indole ring, most commonly at the C2 position via a Vilsmeier-Haack reaction. The resulting 2-formyl-7-methyl-1H-indole-3-acetonitrile can then react with primary amines to yield Schiff bases. Syntheses of indole Schiff bases frequently start from indole-3-carboxaldehyde (B46971). nih.govnih.gov
Pyrrole Ring Functionalization
The pyrrole moiety of the indole nucleus is the most electron-rich part and a primary site for reactivity. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the direct functionalization of the pyrrole ring at positions that are otherwise difficult to access. tohoku.ac.jp
For a 3-substituted indole like this compound, C-H functionalization is typically directed to the C2 position. beilstein-journals.org
Ruthenium-catalyzed C2-arylation using boronic acids provides a powerful method for creating C-C bonds, allowing for the synthesis of 2-arylindole derivatives. chemistryviews.org
Rhodium-catalyzed reactions offer diverse pathways. For instance, Rh(III)-catalyzed C-H activation and cyclization with alkynes or alkenes can be used to construct new fused-ring systems. acs.org Rhodium(II) catalysts can promote reactions with diazo compounds, leading to C2-alkylation or cyclopropanation. nih.gov
Sustainable C-H functionalization can also be achieved using photocatalysis, for example, with iodonium (B1229267) ylides under blue LED irradiation, to introduce functional groups at the C2 position. rsc.org
These methods provide atom-economical routes to complex indole analogues by directly targeting the C-H bonds of the pyrrole ring.
Quinoxaline (B1680401) and Quinoline (B57606) Derivative Synthesis
Quinoxaline Synthesis: Quinoxalines are typically formed by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. organic-chemistry.org Indole derivatives can serve as precursors to the required dicarbonyl intermediate through oxidative cleavage of the C2-C3 bond. While direct conversion of indole-3-acetonitrile is not commonly reported, a general strategy involves the oxidation of the indole ring to an isatin (B1672199) or indoxyl intermediate, which can then undergo ring-opening and subsequent condensation with an o-phenylenediamine (B120857) to form the quinoxaline ring system.
Quinoline Synthesis: A powerful method for converting indoles into quinolines is through a formal one-carbon ring expansion of the pyrrole ring. nih.gov This transformation involves the insertion of a single carbon atom into the C2-C3 bond of the indole nucleus. A common approach utilizes the reaction of indoles with carbenes or carbene precursors, such as halodiazoacetates or dihalocarbenes generated from haloforms. beilstein-journals.orgbeilstein-journals.orgnih.gov
The reaction with a metal-bound carbene, generated from a diazo compound in the presence of a rhodium(II) or copper(II) catalyst, is proposed to proceed via the formation of a transient cyclopropane (B1198618) intermediate across the indole C2-C3 bond. beilstein-journals.orgbeilstein-journals.org This highly strained indoline (B122111) cyclopropane then undergoes spontaneous ring-opening and rearrangement, leading to the formation of the expanded, aromatic quinoline ring system. nih.govresearchgate.net However, research has shown that a substituent at the C7 position of the indole, as in this compound, can significantly hinder this reaction, leading to poor yields. beilstein-journals.orgnih.gov
Table 3: Synthesis of Quinolines from Indoles via Carbene-Mediated Ring Expansion
Indolylquinazolinone Analogues
The synthesis of quinazolinone-containing heterocyclic compounds is of significant interest due to their broad spectrum of biological activities. The fusion of an indole moiety with a quinazolinone core can lead to novel molecular architectures with potentially enhanced pharmacological profiles.
While the direct conversion of this compound to indolylquinazolinone analogues is not extensively documented in scientific literature, the general synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives typically involves the condensation of an indole-3-carboxaldehyde with an anthranilamide derivative. mdpi.comnih.gov This reaction is often carried out in the presence of a catalyst and under thermal conditions. The general synthetic scheme proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to afford the final quinazolinone ring system.
A variety of substituted indole aldehydes and anthranilamides can be employed in this synthesis to generate a library of diverse indolylquinazolinone analogues. mdpi.com The substituents on both the indole and the quinazolinone rings can be varied to explore structure-activity relationships. For instance, studies have reported the synthesis of 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one, which has shown notable antibacterial activity. mdpi.comnih.gov
The following table summarizes representative examples of indolylquinazolinone analogues synthesized from indole-3-carboxaldehydes, illustrating the versatility of this synthetic approach.
| Indole Precursor | Anthranilamide Derivative | Resulting Indolylquinazolinone Analogue | Reference |
| 1H-Indole-3-carboxaldehyde | Anthranilamide | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | mdpi.com |
| 5-Iodo-1H-indole-3-carboxaldehyde | Anthranilamide | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | mdpi.comnih.gov |
| 1-Benzoyl-1H-indole-3-carboxaldehyde | Anthranilamide | 2-(1-Benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one | mdpi.com |
To utilize this compound as a precursor for indolylquinazolinone synthesis, it would likely first require chemical transformation of the acetonitrile group into a functional group that can participate in the quinazolinone ring formation, such as an aldehyde or a carboxylic acid. Such multi-step synthetic pathways, while theoretically feasible, are not yet specifically described in the available literature for this particular starting material.
Microflow Reaction Technologies in Derivatization
Microflow reaction technology, also known as continuous flow chemistry, has emerged as a powerful tool in modern organic synthesis, offering several advantages over traditional batch processing. These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and amenability to automation and scale-up.
The application of microflow technology to the synthesis of indole derivatives has been successfully demonstrated in several instances. For example, the Fischer indole synthesis, a cornerstone method for constructing the indole ring, has been adapted to continuous flow conditions, allowing for rapid and efficient production of various indole scaffolds. This has been achieved through both conventionally heated and microwave-assisted flow systems.
While specific examples of the derivatization of this compound using microflow reactors are not yet prevalent in the literature, the technology holds significant promise for the modification of this and other indole compounds. Potential applications could include:
Functional group transformations: The acetonitrile group of this compound could be hydrolyzed to a carboxylic acid or reduced to an amine under flow conditions, providing key intermediates for further derivatization. The precise temperature and pressure control in microreactors could lead to higher selectivity and yields for these transformations.
C-H functionalization: Direct functionalization of the indole ring at various positions is a highly sought-after transformation. Microflow reactors can facilitate these reactions, which often require transition metal catalysts and elevated temperatures, by ensuring efficient mixing and heat dissipation, thereby improving reaction efficiency and safety.
Multi-step synthesis: The integration of multiple reaction steps into a continuous flow sequence allows for the streamlined synthesis of complex molecules without the need for isolating intermediates. This approach could be particularly beneficial for the synthesis of elaborate derivatives of this compound.
The table below summarizes the key advantages of employing microflow reaction technologies in the context of synthesizing and derivatizing indole compounds.
| Feature | Advantage in Indole Synthesis and Derivatization |
| Enhanced Heat and Mass Transfer | Improved reaction rates and yields; better control over exothermic reactions. |
| Precise Control of Reaction Parameters | High reproducibility; ability to fine-tune reaction conditions for optimal outcomes. |
| Improved Safety | Small reaction volumes minimize risks associated with hazardous reagents and intermediates. |
| Rapid Reaction Optimization | Automated systems allow for high-throughput screening of reaction conditions. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
The continued development of microflow technology is expected to provide new and efficient pathways for the derivatization of this compound and other valuable indole-containing molecules, accelerating the discovery of new chemical entities with potential applications in various fields.
Advanced Research Applications and Mechanistic Insights
Applications in Optoelectronic Materials
Currently, there is no publicly available research specifically detailing the application of 2-(7-methyl-1H-indol-3-yl)acetonitrile in optoelectronic materials, including its use in the design of Donor-Acceptor (D-A) fluorophores or for performance enhancement in Organic Light-Emitting Diodes (OLEDs).
Biological Activity Mechanisms (Excluding Dosage/Administration)
The 7-methyl-indole scaffold, a core component of this compound, has been incorporated into molecules exhibiting significant anticancer properties. Research into a closely related compound, 7-methyl-indole ethyl isothiocyanate (7Me-IEITC), provides a detailed framework for understanding the potential anticancer mechanisms.
Anticancer Mechanisms and Cytotoxicity Pathways
Studies on 7Me-IEITC have demonstrated potent cytotoxic effects in endometrial cancer cell lines. The primary mechanism of this cytotoxicity is linked to the induction of apoptosis mediated by reactive oxygen species (ROS). nih.gov
Induction of Apoptosis
The apoptotic pathway initiated by the 7-methyl-indole derivative involves a cascade of molecular events characteristic of programmed cell death. Treatment of cancer cells with 7Me-IEITC leads to a reduction in the mitochondrial transmembrane potential, a key early event in the intrinsic apoptotic pathway. nih.gov This is followed by the activation of pro-apoptotic proteins and the deactivation of anti-apoptotic proteins.
Key molecular events in the apoptosis induction by a 7-methyl-indole derivative include:
Bax/Bcl-2 Modulation : While direct modulation of Bax was not detailed, the suppression of Bcl-2 phosphorylation was observed, which would favor apoptosis. nih.gov
Caspase Activation : The downstream execution of apoptosis is carried out by caspases. Treatment with 7Me-IEITC resulted in the activation of caspase-3 and caspase-7. nih.gov
Table 1: Key Apoptotic Events Induced by a 7-Methyl-Indole Derivative
| Apoptotic Event | Observation | Reference |
|---|---|---|
| Mitochondrial Transmembrane Potential | Reduction | nih.gov |
| Bcl-2 Phosphorylation | Suppressed | nih.gov |
| Caspase-3 Activation | Activated | nih.gov |
Reactive Oxygen Species (ROS) Generation
A central mechanism in the anticancer activity of the 7-methyl-indole scaffold is the generation of reactive oxygen species. Elevated production of ROS was observed in endometrial cancer cells following treatment with 7Me-IEITC. nih.gov This increase in intracellular ROS is believed to be the primary trigger for the subsequent apoptotic events. The critical role of ROS was confirmed by experiments where pre-treatment with an antioxidant, ascorbic acid, abrogated the apoptosis induced by 7Me-IEITC, indicating that the cytotoxicity is primarily mediated through ROS production. nih.gov
In Vitro Antiproliferative Activities against Cancer Cell Lines
The indole (B1671886) nucleus is a prominent scaffold in many compounds evaluated for anticancer potential. nih.govmdpi.com However, specific data regarding the in vitro antiproliferative or cytotoxic activities of this compound against cancer cell lines were not available in the reviewed scientific literature. While numerous studies have investigated the antiproliferative effects of various indole derivatives, direct experimental results for this specific compound are not documented in the provided search results. nih.govmdpi.comekb.eg
Antimicrobial Action Pathways
There is no specific information available in the search results detailing the antibacterial activity of this compound against key bacterial pathogens such as Staphylococcus aureus (S. aureus), Methicillin-resistant Staphylococcus aureus (MRSA), or Mycobacterium tuberculosis. The literature describes the evaluation of other indole-containing structures for antibacterial properties, but data for the 7-methyl substituted indolylacetonitrile is not specified. nih.govmdpi.commdpi.com
Specific studies detailing the antifungal activity of this compound against fungal species such as Candida albicans were not identified in the available search results. The potential of various indole derivatives as antifungal agents has been a subject of research, but specific findings for this compound have not been reported. nih.govmdpi.com
Direct experimental studies on the inhibition of biofilm formation by this compound are not detailed in the provided literature. However, research into related indole derivatives has shown that this class of compounds can interfere with bacterial biofilm formation. researchgate.net Notably, the structurally related compound 7-methylindole (B51510) has been identified as an agent that inhibits biofilm formation, suggesting that the 7-methylindole scaffold may interfere with processes like quorum sensing. cuny.edu This indicates a potential area for future investigation for this compound.
Ionochromic and Fluorescent Switching Properties
The search results did not yield specific information on the ionochromic (color change in the presence of ions) or fluorescent switching properties of this compound. Research has been conducted on the parent compound, 2-(1H-indol-3-yl)acetonitrile, which has been used as a component in the design and synthesis of donor-acceptor fluorophores for potential use in organic light-emitting diodes (OLEDs). researchgate.net However, specific data on the ion-sensing or switching capabilities of the 7-methyl derivative were not found.
Enzyme Inhibition Studies (e.g., PDE4 inhibitors)
No specific data was found in the provided search results regarding the enzyme inhibition properties of this compound, including its potential activity as an inhibitor of phosphodiesterase 4 (PDE4).
Despite a comprehensive search for scientific literature, no specific research articles or data detailing the antioxidant activity of the chemical compound this compound were found.
The investigation included searches for direct studies on this compound's antioxidant potential, its mechanistic insights, and any available data from common antioxidant assays such as DPPH, ABTS, or FRAP. Furthermore, broader searches on the antioxidant properties of indole-3-acetonitrile (B3204565) derivatives and 7-methylindole compounds were conducted in an attempt to find closely related data.
However, these searches did not yield any specific information regarding this compound. The available literature focuses on the antioxidant activities of other indole derivatives, but provides no basis for a detailed and scientifically accurate article on the specified compound as per the user's request.
Therefore, the requested article on the "" into the "Antioxidant Activity" of this compound, including data tables and detailed research findings, cannot be generated at this time due to the absence of relevant scientific studies.
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency
The synthesis of substituted indoles remains a central focus in organic chemistry. wikipedia.org Future research into 2-(7-methyl-1H-indol-3-yl)acetonitrile should prioritize the development of novel synthetic methodologies that offer improvements in efficiency, selectivity, and sustainability.
Current approaches to analogous indole-3-acetonitriles often involve multi-step sequences, such as the conversion of indole-3-carboxaldehydes or the nucleophilic substitution of gramine (B1672134) derivatives. mdma.ch A promising future direction lies in the application of modern catalytic systems. For instance, a cobalt-rhodium heterobimetallic nanoparticle-catalyzed reductive cyclization of 2-(2-nitroaryl)acetonitriles has been shown to produce indoles under mild conditions (1 atm H₂ and 25 °C) with high yields and excellent catalyst recyclability. datapdf.com Adapting such a tandem reaction for a 2-nitro-m-tolyl precursor could provide a highly efficient and atom-economical route to the target molecule.
Furthermore, palladium-catalyzed methods have demonstrated significant versatility in indole (B1671886) synthesis. organic-chemistry.org A palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids provides a modular approach to diverse indole skeletons. organic-chemistry.org Exploring similar transition-metal-catalyzed cross-coupling or C-H activation strategies could lead to more direct and regioselective syntheses of the 7-methyl substituted indole core, minimizing the need for protecting groups and reducing waste. The development of one-pot, multi-component reactions also represents a valuable avenue for streamlining the synthesis and enabling the rapid generation of a library of related derivatives for further study. dergipark.org.tr
Exploration of Structure-Activity Relationships for Targeted Applications
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of any lead compound. For this compound, systematic modifications of its structure can elucidate the key features required for biological activity. The indole scaffold itself is a key building block in numerous pharmacologically active molecules. mdpi.com
The position of substituents on the indole ring significantly influences biological activity. researchgate.net For example, in a study of indolyl-3-acetonitrile derivatives as anti-inflammatory agents, a compound with a hydroxyl group at the C-7 position and an N-methyl substituent showed more potent inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production than the parent compound, arvelexin. nih.gov This finding strongly suggests that the 7-position is a critical site for modulating activity. Future SAR studies on this compound should therefore involve:
Varying the 7-position substituent: Replacing the methyl group with other alkyl groups, halogens, or electron-donating/withdrawing groups to probe the steric and electronic requirements for optimal activity.
Modifying the N-1 position: Introducing substituents at the indole nitrogen, as N-1 substitution has been shown to enhance anticancer activity by as much as 60-fold in other indole derivatives. nih.gov
Altering the acetonitrile (B52724) side chain: Investigating the impact of chain length, replacing the nitrile with other functional groups (e.g., amides, esters, carboxylic acids), or introducing further substitution on the methylene (B1212753) bridge.
These studies, targeting areas such as cancer, inflammation, and infectious diseases, will be essential for identifying analogs with improved potency and selectivity. nih.govnih.govacs.org
Advanced Computational Modeling for Predictive Design
Advanced computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are indispensable tools in modern drug discovery for predicting the biological activity of novel compounds before their synthesis. jocpr.comtandfonline.com These in silico methods can significantly accelerate the design and optimization of derivatives of this compound.
QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.com Both 2D-QSAR and 3D-QSAR (e.g., CoMFA and CoMSIA) studies have been successfully applied to various indole derivatives to identify key physicochemical and structural features necessary for activities like COX-2 inhibition and phosphodiesterase IV inhibition. ijpsr.comnih.gov A future QSAR study on a library of this compound analogs could identify which descriptors (e.g., hydrophobicity, electronic properties, steric factors) are critical for a desired biological effect, thereby guiding the design of more potent molecules. nih.gov
Molecular docking simulations can predict the binding orientation and affinity of a ligand within the active site of a target protein. jocpr.comresearchgate.net This technique has been used to study indole derivatives as potential antibacterial agents by docking them into enzymes like penicillin-binding proteins. nih.gov For this compound, docking studies could be employed to screen for potential interactions with a wide range of biological targets, such as kinases, tubulin, or viral proteins, helping to prioritize synthetic efforts and providing insights into the mechanism of action at a molecular level. nih.govmdpi.com
Investigation of New Biological Targets and Mechanistic Studies
The parent compound, indole-3-acetonitrile (B3204565) (IAN), is a known plant growth regulator and a precursor to indole-3-acetic acid. nih.gov It also exhibits a range of other biological activities, including antibacterial and antiviral properties. caymanchem.com Research on this compound should aim to uncover novel biological targets and elucidate the underlying mechanisms of action.
Recent studies have shown that IAN can potently inhibit SARS-CoV-2 replication both in vitro and in vivo. nih.gov The proposed mechanism involves the promotion of the host interferon signaling pathway and the inhibition of autophagic flux, potentially through the stabilization of the mitochondrial antiviral-signaling (MAVS) protein. nih.gov It is crucial to investigate whether the 7-methyl derivative shares this antiviral activity and to explore its efficacy against other viruses.
Furthermore, IAN has been shown to reduce biofilm formation in bacteria like E. coli and P. aeruginosa. caymanchem.com The 7-methyl group could enhance this activity by altering the compound's lipophilicity and membrane permeability. Mechanistic studies could focus on its effects on bacterial signaling pathways or enzyme inhibition. Other potential targets for indole derivatives include tryptophan dioxygenase and various kinases, which are relevant in cancer immunotherapy and treatment. Exploring the inhibitory potential of this compound against these and other enzyme families could open new therapeutic avenues.
Integration into Multifunctional Materials and Devices
The unique electronic and photophysical properties of the indole ring make it an attractive building block for advanced organic materials. chim.it Polyindoles and indole-based polymers have emerged as promising materials for applications in electronics, sensing, and energy storage. materialsciencejournal.orgresearchgate.net Future research should explore the potential of this compound as a monomer or functional unit in the development of multifunctional materials.
The electron-rich nature of the indole scaffold allows it to be used in conducting polymers and as a component in organic dyes. chim.it The presence of the methyl and acetonitrile groups can be used to tune the electronic properties, solubility, and processability of the resulting polymers. Potential applications include:
Organic Electronics: Indole-based materials have been investigated for use in nanoelectronics. The incorporation of this compound into conjugated polymer backbones could yield materials with tailored band gaps for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net
Sensors: The indole nucleus can act as a fluorescent reporter. Polymers containing this moiety could be designed as chemical sensors where binding of an analyte (e.g., an acid or metal ion) causes a detectable change in fluorescence. researchgate.net
Energy Storage: An indole-based conjugated microporous polymer has been successfully used as a high-capacity, stable anode material for lithium-ion batteries, with performance attributed to reversible cation–π interactions and the nitrogen-rich aromatic structure. rsc.org The specific substitution pattern of this compound could offer advantages in creating stable, high-performance electrode materials.
By exploring its polymerization or incorporation into larger functional architectures, the translational potential of this compound can be extended beyond pharmacology into the realm of materials science.
Q & A
Q. What are the most reliable synthetic routes for 2-(7-methyl-1H-indol-3-yl)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves alkylation or cyanoethylation of 7-methylindole derivatives. For example, sodium methoxide-mediated condensation in methanol under sealed-tube conditions (75°C, 16h) is effective for analogous indole-3-acetonitrile derivatives . Key parameters include:
- Catalyst : Sodium methoxide (3.0 equiv).
- Solvent : Anhydrous methanol.
- Workup : Precipitation by cooling, filtration, and vacuum drying.
Optimization studies suggest monitoring reaction progress via TLC or HPLC to avoid over-alkylation.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use a methanol-acetonitrile-buffer (pH 7.5) gradient (70:30 to 95:5) for HPLC analysis .
- Spectroscopy : Compare NMR and NMR data with structurally similar compounds. For example, 2-(1-methyl-1H-indol-2-yl)acetonitrile shows characteristic peaks at δ 4.23 (s, 2H, CH) and δ 2.84 (s, 3H, CH) in NMR .
- Mass Spectrometry : HRMS-ESI-TOF can confirm molecular weight (e.g., [M+Na] at m/z 221.0685 for analogs) .
Advanced Research Questions
Q. What mechanistic insights exist for the catalytic coupling of 7-methylindole derivatives with acetonitrile?
- Methodological Answer : Iron(II)-catalyzed oxidative cross-dehydrogenative coupling (CDC) is a robust method for C-2 functionalization of indoles. Key steps include:
- Oxidative Activation : Fe(II) facilitates C-H bond cleavage at the indole C-2 position.
- Coupling : Acetonitrile derivatives act as nucleophiles, forming C-C bonds.
Reaction efficiency depends on solvent polarity, temperature, and ligand design. For example, acetonitrile as a solvent enhances electrophilicity of intermediates .
Q. How do computational models predict the reactivity and electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G**) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity:
- HOMO Localization : Indole ring π-electrons dominate, favoring electrophilic substitution.
- LUMO Localization : Acetonitrile’s nitrile group enhances electrophilicity at the α-carbon.
Molecular dynamics simulations (e.g., AMBER) further analyze solvation effects in biological systems .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystal Growth : Slow evaporation of acetonitrile/water mixtures (60:40) promotes nucleation.
- Data Collection : High-resolution X-ray diffraction (Cu-Kα, λ = 1.54178 Å) at 293 K minimizes thermal motion artifacts.
- Refinement : SHELXL software refines structures with R-factors < 0.05 for high precision .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (P261, P271) .
- Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols .
Biological Activity
Q. What strategies are used to evaluate the PKC inhibitory potential of 7-methylindole derivatives?
- Methodological Answer :
- In Vitro Assays : Measure IC using kinase activity kits (e.g., ADP-Glo™).
- Docking Studies : AutoDock Vina models ligand-PKC interactions, focusing on binding affinity at the ATP-binding site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
